molecular formula C7H4N2O3 B2800303 2-Hydroxy-6-nitrobenzonitrile CAS No. 72106-43-5

2-Hydroxy-6-nitrobenzonitrile

Cat. No.: B2800303
CAS No.: 72106-43-5
M. Wt: 164.12
InChI Key: QFZZIZQQRXJMGN-UHFFFAOYSA-N
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Description

2-Hydroxy-6-nitrobenzonitrile is an aromatic organic compound with the molecular formula C7H4N2O3 It is characterized by the presence of a hydroxyl group and a nitro group attached to a benzene ring, along with a nitrile group

Scientific Research Applications

2-Hydroxy-6-nitrobenzonitrile has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-6-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2-hydroxybenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized products.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Mechanism of Action

The mechanism by which 2-hydroxy-6-nitrobenzonitrile exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and hydroxyl groups allows for various interactions at the molecular level, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

  • 2-Hydroxy-5-nitrobenzonitrile
  • 2-Hydroxy-4-nitrobenzonitrile
  • 2-Hydroxy-3-nitrobenzonitrile

Comparison: 2-Hydroxy-6-nitrobenzonitrile is unique due to the specific positioning of the nitro group on the benzene ring, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different solubility, melting point, and reactivity patterns, making it suitable for specific applications where other isomers may not be as effective .

Properties

IUPAC Name

2-hydroxy-6-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c8-4-5-6(9(11)12)2-1-3-7(5)10/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZZIZQQRXJMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2,6-dinitrobenzonitrile (10.0 g, 52.3 mmol) in MeOH (215 mL), was added a solution of Na (1.32 g, 57.5 mmol) in MeOH (23.3 mL). The reaction was refluxed under N2 for 2.5 hours, cooled to rt and the precipitate was collected by filtration. The resulting residue was combined with pyridine hydrochloride (15.1 g, 130 mmol), and the solids were melted at 200° C. for 18 hours. Upon completion, the reaction was cooled to rt, washed with brine (1×300 mL) and extracted with EtOAc (2×500 mL). The organic layers were combined, dried over MgSO4, filtered and concentrated to provide 2-hydroxy-6-nitrobenzonitrile (6.70 g, 87%). 1H NMR (400 MHz, MeOD) δ 7.35 (dd, J=8.3, 0.8 Hz, 1H), 7.67 (t, J=8.2 Hz, 1H), 7.77 (dd, J=8.2, 1.1 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Quantity
215 mL
Type
reactant
Reaction Step One
Name
Quantity
23.3 mL
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Methoxy-6-nitrobenzonitrile (Example 1290 (10.73 g, 60.2 mmol) and pyridine hydrochloride (16.0 g, 138 mmol) were mixed together as solids under nitrogen, and then heated in a preheated oil bath at 200° C. for 40 min. After cooling to room temperature, water (200 mL) and CH2Cl2 (200 mL) were added and stirred vigorously for 1 hour. Then, the precipitated product was collected by filtration and recrystallized from water, to give 8.2 g, (83%) of 2-hydroxy-6-nitrobenzonitrile as a brown solid. 1H-NMR (400 MHz, DMSO-d6) δ 12.13 (broad s, 1H), 7.68-7.79 (m, 2H), 7.39-7.44 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 1290
Quantity
10.73 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

2-Methoxy-6-nitrobenzonitrile (Example 129f) (10.73 g, 60.2 mmol) and pyridine hydrochloride (16.0 g, 138 mmol) were mixed together as solids under nitrogen, and then heated in a preheated oil bath at 200° C. for 40 min. After cooling to room temperature, water (200 mL) and CH2Cl2 (200 mL) were added and stirred vigorously for 1 hour. Then, the precipitated product was collected by filtration and recrystallized from water, to give 8.2 g, (83%) of 2-hydroxy-6-nitrobenzonitrile as a brown solid. 1H-NMR (400 MHz, DMSO-d6) δ 12.13 (broad s, 1H), 7.68-7.79 (m, 2H), 7.39-7.44 (m, 1H).
Quantity
10.73 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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